molecular formula C15H25NO5 B2750273 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 2155855-90-4

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2750273
CAS No.: 2155855-90-4
M. Wt: 299.367
InChI Key: HRJCIEFJXLSHGT-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring and a piperidine ring, both of which are functionalized with tert-butoxycarbonyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

    Formation of the Cyclobutane Ring: The cyclobutane ring is formed through cyclization reactions involving suitable precursors.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect amine functionalities during chemical reactions, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar in structure but lacks the piperidine ring.

    1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring.

    1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a piperidine ring and a cyclobutane ring, which confer distinct chemical and biological properties. The combination of these rings with the tert-butoxycarbonyl and hydroxyl groups makes this compound versatile for various synthetic and research applications.

Properties

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-5-8-15(20,10-16)14(11(17)18)6-4-7-14/h20H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCIEFJXLSHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2(CCC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-90-4
Record name 1-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}cyclobutane-1-carboxylic acid
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